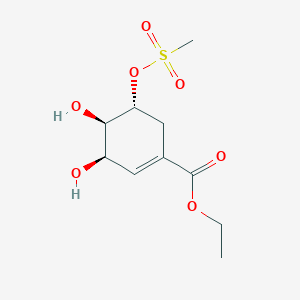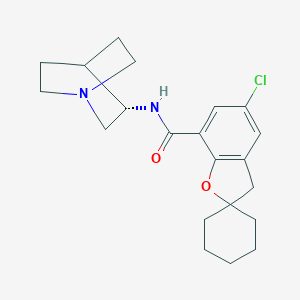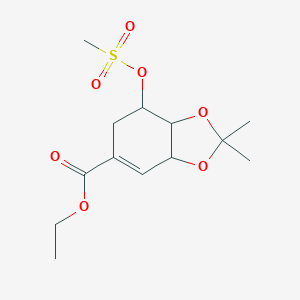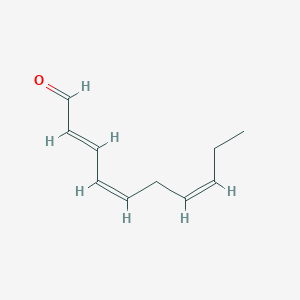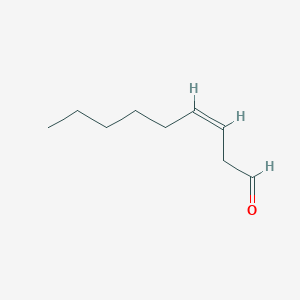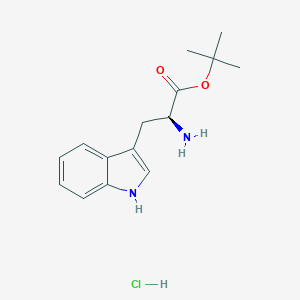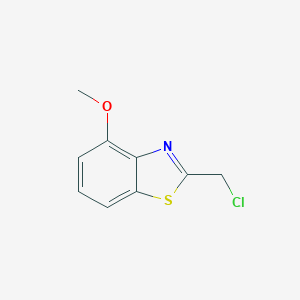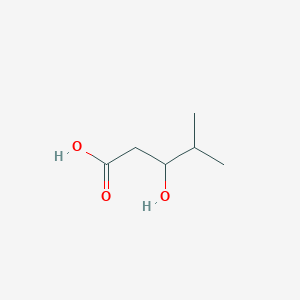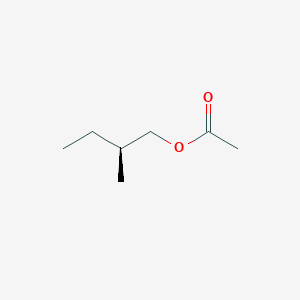
(S)-2-Methylbutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetates are salts formed by the combination of acetic acid with an alkaline, earthy, metallic or nonmetallic and other base. The term “acetate” refers to the acetate anion and compounds that contain the acetate anion .
Synthesis Analysis
The synthesis of acetates often involves the reaction of acetic acid with a base. For example, the reaction of acetic acid with sodium bicarbonate (baking soda) would produce sodium acetate, water, and carbon dioxide .Molecular Structure Analysis
The molecular structure of acetates involves the acetate anion, which consists of two oxygen atoms, a carbon atom, and three hydrogen atoms. The carbon atom forms a single bond with one of the oxygen atoms and a double bond with the other. The single-bonded oxygen atom also bonds with a hydrogen atom .Chemical Reactions Analysis
Acetates can undergo a variety of chemical reactions. For example, when heated, some acetates decompose to produce a metal oxide and acetic acid. They can also react with strong acids to produce acetic acid .Physical and Chemical Properties Analysis
Acetates can have a variety of physical and chemical properties depending on the specific compound. For example, sodium acetate is a white crystalline powder that is very soluble in water .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
6493-92-1 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
[(2S)-2-methylbutyl] acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
XHIUFYZDQBSEMF-LURJTMIESA-N |
Isomerische SMILES |
CC[C@H](C)COC(=O)C |
SMILES |
CCC(C)COC(=O)C |
Kanonische SMILES |
CCC(C)COC(=O)C |
| 6493-92-1 | |
Reinheit |
95% min. |
Synonyme |
2S-Methylbutyl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


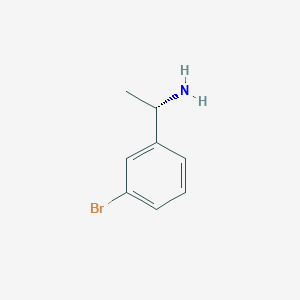
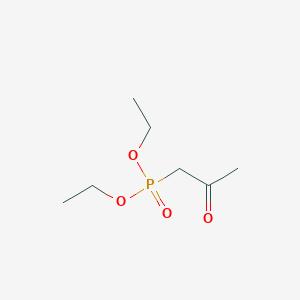
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
